molecular formula C25H24O12 B1208458 Isochlorogenic acid b

Isochlorogenic acid b

Cat. No.: B1208458
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-BBLPPJRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochlorogenic acid b is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and phenylpropanoid moieties, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isochlorogenic acid b typically involves multi-step organic reactions. The key steps include the protection of hydroxyl groups, formation of ester linkages, and selective deprotection. Common reagents used in these reactions include protecting groups like tert-butyldimethylsilyl (TBDMS) chloride, coupling agents such as dicyclohexylcarbodiimide (DCC), and deprotecting agents like tetrabutylammonium fluoride (TBAF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isochlorogenic acid b undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Isochlorogenic acid b has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Isochlorogenic acid b involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. Its phenylpropanoid moieties may also interact with cellular components, modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isochlorogenic acid b: Unique due to its specific stereochemistry and functional groups.

    This compound analogs: Differ in the position or type of substituents on the cyclohexane ring or phenylpropanoid moieties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interaction with biological targets. Its multiple hydroxyl groups and phenylpropanoid moieties also contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1

InChI Key

UFCLZKMFXSILNL-BBLPPJRLSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Synonyms

3,4-di-O-caffeoylquinic acid
3,4-dicaffeoylquinic acid
3,4-DICQA
isochlorogenic acid B
methyl 3,5-di-O-caffeoyl quinate
methyl-3,5-di-O-caffeoylquinate

Origin of Product

United States

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